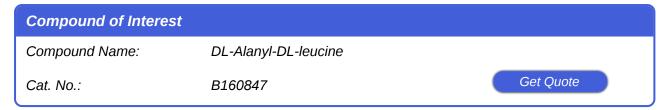


# Physicochemical Characteristics of DL-Alanyl-DL-leucine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the dipeptide **DL-Alanyl-DL-leucine**. It includes a summary of its known properties, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals in research, and drug development.

# **Core Physicochemical Properties**

**DL-Alanyl-DL-leucine** is a dipeptide composed of the amino acids DL-alanine and DL-leucine. [1] It typically appears as a white to off-white crystalline powder and is soluble in water.[1] While extensive experimental data for this specific stereoisomer is limited, the following tables summarize the available computed and experimental data for **DL-Alanyl-DL-leucine** and its constituent amino acids.

Table 1: Physicochemical Properties of **DL-Alanyl-DL-leucine** 



Property	Value	Source (Type)	
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub>	[2][3] (Computed)	
Molecular Weight	202.25 g/mol	[2][3][4] (Computed)	
Physical State	Solid, White to Almost white powder to crystal	[1][4] (Experimental)	
pKa (Carboxylic Acid)	3.16 ± 0.10	[5] (Predicted)	
XLogP3	-2.8	[3][6] (Computed)	
Hydrogen Bond Donor Count	3	[6] (Computed)	
Hydrogen Bond Acceptor Count	4	[6] (Computed)	
Rotatable Bond Count	5	[6] (Computed)	
Topological Polar Surface Area	92.4 Ų	[3][6] (Computed)	

Table 2: Physicochemical Properties of Constituent Amino Acids

Property	DL-Alanine	DL-Leucine	Source (Type)
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NO <sub>2</sub>	C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub>	(Known)
Molecular Weight	89.09 g/mol	131.17 g/mol	(Known)
Melting Point	~314.5 °C (decomposes)	293-296 °C (sublimes)	(Experimental)
Solubility in Water	166.5 g/L at 25 °C	21.5 g/L at 25 °C	[7] (Experimental)
pKa (Carboxylic Acid)	2.34	2.36	[7] (Experimental)
pKa (Ammonium)	9.69	9.60	[7] (Experimental)

# **Experimental Protocols**

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of dipeptides like **DL-Alanyl-DL-leucine**.



# Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the synthesis of a dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[8][9]

### Materials:

- · 2-Chlorotrityl chloride resin
- Fmoc-DL-leucine
- Fmoc-DL-alanine
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Piperidine solution (20% in DMF)
- Coupling reagent (e.g., HBTU)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane
   (TIS))
- · Cold diethyl ether

### Procedure:

- Resin Preparation and First Amino Acid Loading:
  - Swell the 2-chlorotrityl chloride resin in anhydrous DCM in a reaction vessel.
  - Dissolve Fmoc-DL-leucine and DIPEA in anhydrous DCM.
  - Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
  - Wash the resin thoroughly with DMF and DCM.



## Fmoc Deprotection:

- Add 20% piperidine in DMF to the resin to remove the Fmoc protecting group from the loaded amino acid.
- Agitate for 10-20 minutes.
- Wash the resin with DMF and DCM.
- Peptide Coupling:
  - Dissolve Fmoc-DL-alanine, a coupling reagent (e.g., HBTU), and DIPEA in DMF.
  - Add the coupling solution to the resin.
  - Agitate for 1-2 hours to form the peptide bond.
  - Wash the resin with DMF and DCM.
- Final Fmoc Deprotection:
  - Repeat step 2 to remove the Fmoc group from the N-terminal alanine.
- · Cleavage and Purification:
  - Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the solid support.[8]
  - Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
  - Collect the precipitated peptide by centrifugation.
  - Wash the peptide pellet with cold diethyl ether.
  - Dry the crude peptide under vacuum.

# Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)



RP-HPLC is the standard method for purifying peptides.[10][11]

## Materials:

- Crude peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reversed-phase HPLC column

## Procedure:

- Sample and Mobile Phase Preparation:
  - Dissolve the crude peptide in a suitable solvent, typically a mixture of mobile phases A and
     B.
  - Prepare Mobile Phase A: 0.1% TFA in water.
  - Prepare Mobile Phase B: 0.1% TFA in acetonitrile.
  - Filter and degas both mobile phases.
- Chromatographic Separation:
  - Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
  - Inject the dissolved crude peptide onto the column.
  - Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[8]
  - Monitor the elution profile using a UV detector at 210-220 nm.[10]
- Fraction Collection and Analysis:



- Collect fractions corresponding to the major peaks.
- Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry.
- Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

## Characterization

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[12] [13]

### Procedure:

- Sample Preparation:
  - Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
- MS Analysis:
  - Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
  - Acquire the mass spectrum in positive ion mode.
- Data Analysis:
  - Determine the mass-to-charge ratio (m/z) of the molecular ion peak.
  - Compare the experimentally determined molecular weight with the theoretical molecular weight of **DL-Alanyl-DL-leucine** (202.25 g/mol ).

NMR spectroscopy is used to confirm the chemical structure and connectivity of the dipeptide. [14][15]

#### Procedure:

Sample Preparation:

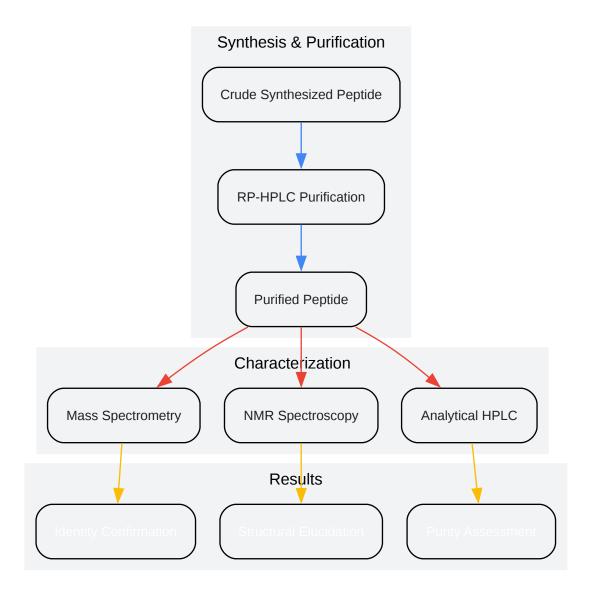


- Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O).
- NMR Analysis:
  - Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra.
  - For more detailed structural information, 2D NMR experiments such as COSY and TOCSY can be performed.
- Data Analysis:
  - Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra.
  - Confirm the presence of all expected protons and carbons and their connectivity, consistent with the structure of **DL-Alanyl-DL-leucine**.

# Visualizations Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized dipeptide.





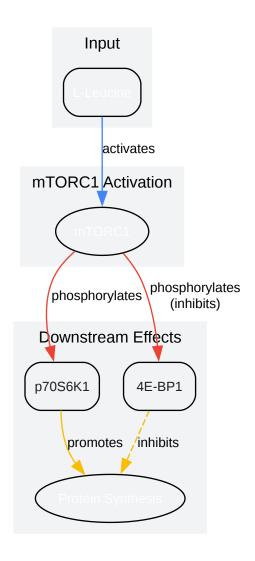
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General workflow for dipeptide characterization.

# L-Leucine Mediated mTOR Signaling Pathway

The biological activity of alanyl-leucine dipeptides is often attributed to their constituent amino acids. L-leucine, in particular, is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[16][17]





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Simplified L-leucine mediated mTORC1 signaling pathway.

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